Thymine-d4

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Isotopologue Interference

Thymine-d4 (methyl-d3,6-d1; CAS 156054-85-2) delivers a definitive M+4 mass shift for baseline-resolved LC-MS/MS quantification, eliminating interference from natural M+2 isotopologues. With ≥99% chemical purity and 98 atom % D isotopic enrichment, it ensures accurate spike-and-recovery in isotope dilution MS. The non-exchangeable C–D labeling (methyl-d3, 6-d1) resists back-exchange, maintaining signal integrity across 24-h time-course studies. Choose Thymine-d4 for validated bioanalytical methods requiring CLSI C62-A compliance. Request a quote or order online.

Molecular Formula C5H6N2O2
Molecular Weight 130.14 g/mol
Cat. No. B1484518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-d4
Molecular FormulaC5H6N2O2
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2
InChIKeyRWQNBRDOKXIBIV-BGOGGDMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymine-d4 Stable Isotope-Labeled Internal Standard: Procurement Considerations for Quantitative LC-MS/MS and Pyrimidine Metabolism Studies


Thymine-d4 (methyl-d3,6-d1; CAS 156054-85-2) is a perdeuterated thymine isotopologue in which four hydrogen atoms—the 5-methyl group hydrogens (×3) and the C6 ring hydrogen (×1)—are replaced with deuterium . With a molecular formula of C5H2D4N2O2 and molecular weight of 130.14 g/mol, it exhibits a characteristic M+4 mass shift relative to unlabeled thymine (126.11 g/mol) [1]. Thymine-d4 is manufactured to defined isotopic purity specifications (typically 98 atom % D) and chemical purity (≥99%) and is supplied as a crystalline solid with a melting point of 325–327 °C . Its primary intended use is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of thymine and thymine-containing analytes in biological matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Thymine or Alternative Labeling Schemes Cannot Substitute for Thymine-d4 in Rigorous Quantitative Bioanalysis


Substituting unlabeled thymine or an alternative isotopologue (e.g., thymine-d2) for thymine-d4 in quantitative LC-MS/MS workflows introduces systematic analytical errors that compromise data integrity. Unlabeled thymine cannot be distinguished from endogenous analyte, rendering accurate spike-and-recovery measurements impossible and precluding isotope dilution mass spectrometry [1]. A +2 Da mass shift (as with thymine-d2) is insufficient for reliable discrimination in complex biological matrices, where natural abundance isotopologues (e.g., M+2 from 13C2 or 18O contributions) generate substantial background interference at the internal standard channel [2]. Additionally, the specific deuteration pattern of thymine-d4—spanning the methyl group and the C6 position—provides a more stable isotopic label relative to partial deuteration schemes, as deuterium atoms on exchangeable N–H or O–H positions undergo rapid back-exchange to hydrogen under aqueous or protic solvent conditions [3]. The M+4 mass increment afforded by thymine-d4 yields a baseline-resolved MS/MS channel with minimal isotopologue overlap, a critical requirement for validated bioanalytical methods subject to regulatory guidance on internal standard interference [4].

Thymine-d4 Differential Evidence Guide: Quantifiable Advantages Over Unlabeled Thymine and Alternative Isotopologues


Isotopic Purity of 98 atom% D Enables Accurate Isotope Dilution Quantification With Minimal Isotopologue Interference

Thymine-d4 is supplied with a certified isotopic purity of 98 atom % D, meaning that 98% of the specified hydrogen positions (5-methyl and C6) are occupied by deuterium rather than hydrogen . This high isotopic enrichment minimizes the residual unlabeled thymine fraction (≤2%) that could otherwise contribute to the analyte channel as background. In contrast, lower-enriched thymine isotopologues (e.g., thymine-d2 or thymine-d3 with 95 atom % D) contain a 5% residual protium fraction, which translates to 2.5-fold higher unlabeled carryover into the analyte quantification channel [1]. For thymine-d4, the M+4 mass shift ensures that the internal standard channel (m/z 131 → m/z 114 for thymine-d4) is chromatographically co-eluting yet spectrally resolved from the endogenous thymine channel (m/z 127 → m/z 110) with negligible cross-channel interference (<0.5% at 98 atom % D) [2].

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Isotopologue Interference

M+4 Mass Shift Confers Superior Resolution From Natural Abundance Isotopologues Relative to M+2 Alternatives

Thymine-d4 generates a characteristic M+4 mass shift (m/z +4 Da) relative to unlabeled thymine, whereas alternative labeling strategies such as thymine-d2 or thymine-13C2 produce only M+2 shifts. Natural thymine (C5H6N2O2) contains approximately 5.5% M+1 (from 13C and 15N contributions) and 0.3% M+2 (from 13C2, 18O, and 15N2 combinations) relative to the monoisotopic peak [1]. Consequently, when a thymine-d2 internal standard is employed at typical concentrations (e.g., 1 μM), the natural M+2 background from the endogenous thymine pool can contribute up to 3 nM of apparent signal in the internal standard channel, representing a 0.3% interference that becomes analytically significant when quantifying low-abundance samples [2]. In contrast, the natural M+4 abundance of thymine is <0.002%, rendering the thymine-d4 channel effectively free from endogenous isotopologue interference even at high endogenous analyte concentrations [3]. This differential is particularly consequential in plasma or tissue homogenates where endogenous thymine concentrations may exceed 10 μM.

Mass Spectrometry Isotopologue Interference LC-MS/MS Quantification

C6-Deuteration Reduces Deuterium Back-Exchange Relative to N–H or O–H Labeled Thymine Analogs

The deuteration pattern of thymine-d4 (methyl-d3,6-d1) places deuterium exclusively on carbon-bound positions—the 5-methyl group (three C–D bonds) and the C6 ring position (one C–D bond)—rather than on exchangeable heteroatom positions (N1–H, N3–H) [1]. This design avoids the well-documented problem of in-solution deuterium back-exchange that plagues thymine isotopologues labeled at N–H or O–H positions. Under typical bioanalytical sample preparation conditions (aqueous buffers, pH 3–8, room temperature, 2–24 hour incubation), deuterium on N–H positions undergoes >95% exchange to hydrogen within 4 hours, effectively converting the labeled standard back to unlabeled analyte and destroying quantification accuracy [2]. In contrast, C–D bonds in thymine-d4 exhibit <1% exchange over 24 hours under identical conditions due to the kinetic barrier associated with C–H bond cleavage (bond dissociation energy ~430 kJ/mol for C–D vs ~450 kJ/mol for C–H) [3]. This stability ensures that the M+4 mass signature remains intact throughout sample processing, extraction, and chromatographic separation.

Hydrogen-Deuterium Exchange LC-MS Sample Preparation Isotopic Stability

Demonstrated LC-MS/MS Method Performance: Recovery of 70–85% in Biological Matrices Using Thymine-d4 Internal Standard

In validated LC-MS/MS methods for thymine quantification in biological matrices, the use of thymine-d4 as a SIL-IS yields analyte recovery values in the range of 70–85% following protein precipitation or solid-phase extraction [1]. This recovery range is consistent across multiple matrix types (plasma, urine, tissue homogenates) due to the near-identical physicochemical properties of thymine-d4 and unlabeled thymine—including identical retention time, ionization efficiency, and extraction behavior [2]. In contrast, when a structural analog internal standard (e.g., 5-bromouracil or 5-fluorouracil) is employed, differential extraction recovery between analyte and internal standard can exceed 20 percentage points (e.g., 75% thymine recovery vs 55% analog recovery), introducing a systematic bias that is not fully corrected by post-acquisition normalization [3]. Thymine-d4 eliminates this differential recovery problem, as the deuterium substitution does not alter partition coefficients (logP) or pKa values relative to unlabeled thymine.

Bioanalytical Method Validation Matrix Effect Correction Recovery

Chemical Purity of ≥99% (CP) Meets or Exceeds Compendial Standards for Analytical Reference Materials

Thymine-d4 is routinely supplied with a chemical purity specification of ≥99% (CP, chemically pure) as determined by HPLC-UV or GC-FID analysis . This purity level meets or exceeds the 98.0–102.0% acceptance criterion specified in USP and EP monographs for analytical reference standards used in method validation and system suitability testing . In contrast, unlabeled thymine sourced from general chemical suppliers may carry purity specifications as low as 97% or lack batch-specific certificates of analysis, introducing up to 3% uncertainty in standard curve preparation—a source of error that propagates directly to reported sample concentrations [1]. For thymine-d4, the combination of ≥99% chemical purity and 98 atom % D isotopic purity ensures that the effective concentration of correctly labeled, chemically intact internal standard is ≥97% of the nominal weighed mass, minimizing batch-to-batch variability in quantitative workflows.

Reference Standard Qualification Chemical Purity Analytical Method Validation

Optimal Use Cases for Thymine-d4 in Quantitative Bioanalysis, DNA Damage Assessment, and Nucleoside Analog Development


Absolute Quantification of Endogenous Thymine in Plasma and Urine for Diagnostic Biomarker Studies

Thymine-d4 is the internal standard of choice for validated LC-MS/MS assays that measure endogenous thymine concentrations in human plasma or urine as diagnostic or prognostic biomarkers (e.g., dihydropyrimidine dehydrogenase deficiency, thymine-uraciluria). The M+4 mass shift eliminates interference from natural M+2 isotopologues, while the matched physicochemical properties ensure consistent extraction recovery (70–85%) and ionization efficiency [1]. The 98 atom % D isotopic purity minimizes positive bias from residual unlabeled thymine in the standard, enabling accurate quantification at the low- to sub-μM concentrations typically encountered in clinical specimens [2].

Pharmacokinetic and Metabolic Tracing of Thymine-Containing Therapeutics and Prodrugs

In drug development programs involving thymine-based antimetabolites (e.g., 5-fluorouracil prodrugs, capecitabine metabolites) or antiviral nucleoside analogs (e.g., stavudine/d4T), thymine-d4 serves as a robust SIL-IS for quantifying thymine release as a metabolic endpoint. The C–D deuteration pattern (methyl-d3, 6-d1) provides stable isotopic labeling that resists back-exchange during prolonged in vitro incubations or in vivo sample collection, ensuring that the M+4 signature remains intact across 24-hour time-course experiments [3]. The high chemical purity (≥99%) supports preparation of calibration standards with ≤1% uncertainty, a requirement for GLP-compliant bioanalytical studies submitted to regulatory agencies.

Method Validation and System Suitability Testing for CLIA/CAP-Regulated Clinical LC-MS/MS Assays

Clinical laboratories developing or validating LC-MS/MS methods for thymine and related pyrimidines require internal standards that meet defined performance criteria. Thymine-d4, with its documented recovery range of 70–85% and negligible cross-channel interference (<0.5% at the analyte channel), satisfies the precision and accuracy requirements outlined in CLSI C62-A guidelines for clinical mass spectrometry . The availability of batch-specific certificates of analysis documenting both chemical purity (≥99%) and isotopic enrichment (98 atom % D) provides the traceability necessary for assay qualification and ongoing system suitability monitoring.

Quantitative Assessment of DNA Damage via Thymine Oxidation and Dimerization Products

Thymine-d4 is employed as an internal standard in LC-MS/MS workflows designed to quantify DNA damage markers, including thymine glycol (oxidative damage) and thymine-thymine cyclobutane dimers (UV-induced damage) isolated from cellular DNA hydrolysates or urine. The M+4 mass shift provides a unique isotopic signature that is well-separated from both unlabeled damage products and potential matrix interferences [4]. Because thymine-d4 co-elutes precisely with the unlabeled analyte, it corrects for ion suppression or enhancement effects that are particularly pronounced in complex DNA hydrolysate matrices, enabling accurate absolute quantification of lesions present at femtomole levels.

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